

Evonimine stability and storage conditions

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Compound of Interest

Compound Name: *Evonimine*

Cat. No.: *B1243769*

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Evonimine: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Evonimine**. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Evonimine**?

A1: **Evonimine** should be stored under controlled conditions to ensure its stability and integrity. For long-term storage, it is recommended to keep **Evonimine** at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage during experimental use, it can be kept at 2-8°C for up to one week.^[1] Always refer to the product's certificate of analysis for specific lot recommendations.

Q2: How stable is **Evonimine** in different solvents?

A2: The stability of **Evonimine** can vary depending on the solvent used. It is most stable in anhydrous DMSO and ethanol. Solutions should be prepared fresh for optimal results. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions is limited, and degradation can be observed within 24 hours at room temperature.

Q3: What are the known degradation pathways for **Evonimine**?

A3: **Evonimine** is susceptible to degradation through oxidation and hydrolysis.^{[2][3][4]} Exposure to light, high temperatures, and humidity can accelerate these processes.^[2] Key degradation products may result from the cleavage of specific functional groups. It is crucial to handle the compound in a controlled environment to minimize the formation of these byproducts.

Q4: How should I handle **Evonimine** to prevent degradation?

A4: To ensure the integrity of your experiments, follow these handling guidelines:

- Allow the container to reach room temperature before opening to prevent condensation.
- Use anhydrous solvents for reconstitution.
- Prepare solutions fresh for each experiment.
- Protect from light by using amber vials or by wrapping containers in foil.
- Work in a low-humidity environment whenever possible.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Degradation of Evonimine due to improper storage or handling.	Verify storage conditions and handling procedures. Perform a stability check of your Evonimine stock using a validated analytical method.
Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS)	Formation of degradation products.	Prepare fresh solutions and re-run the analysis. If the issue persists, consider performing forced degradation studies to identify potential degradation products.
Loss of biological activity	The compound has degraded below its effective concentration.	Use a freshly prepared solution of Evonimine. Quantify the concentration of your stock solution before use.
Precipitation of the compound in solution	Poor solubility or supersaturation.	Gently warm the solution and sonicate to aid dissolution. Ensure the solvent is appropriate and of high purity.

Stability Data Summary

The following table summarizes the stability of **Evonimine** under various conditions as determined by accelerated stability studies. The data is based on a minimum of three batches, and testing covers physical and chemical attributes.

Condition	Duration	Purity Change (%)	Key Degradation Products Observed
-20°C, protected from light	12 months	< 1%	None
2-8°C, protected from light	1 month	< 2%	Minor oxidative byproducts
25°C / 60% RH, protected from light	1 month	5-10%	Oxidative and hydrolytic byproducts
40°C / 75% RH, protected from light	1 month	> 15%	Significant oxidative and hydrolytic byproducts
Aqueous Solution (pH 7.4) at RT	24 hours	10-15%	Hydrolytic byproducts
DMSO Solution at RT	24 hours	< 2%	None

Experimental Protocols

Protocol 1: Standard Stability Testing of **Evonimine**

This protocol outlines a typical real-time and accelerated stability study.

- Sample Preparation: Package **Evonimine** in its proposed container-closure system. Prepare a minimum of three batches for the study.
- Storage Conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
 - Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions).
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
- Testing Frequency:

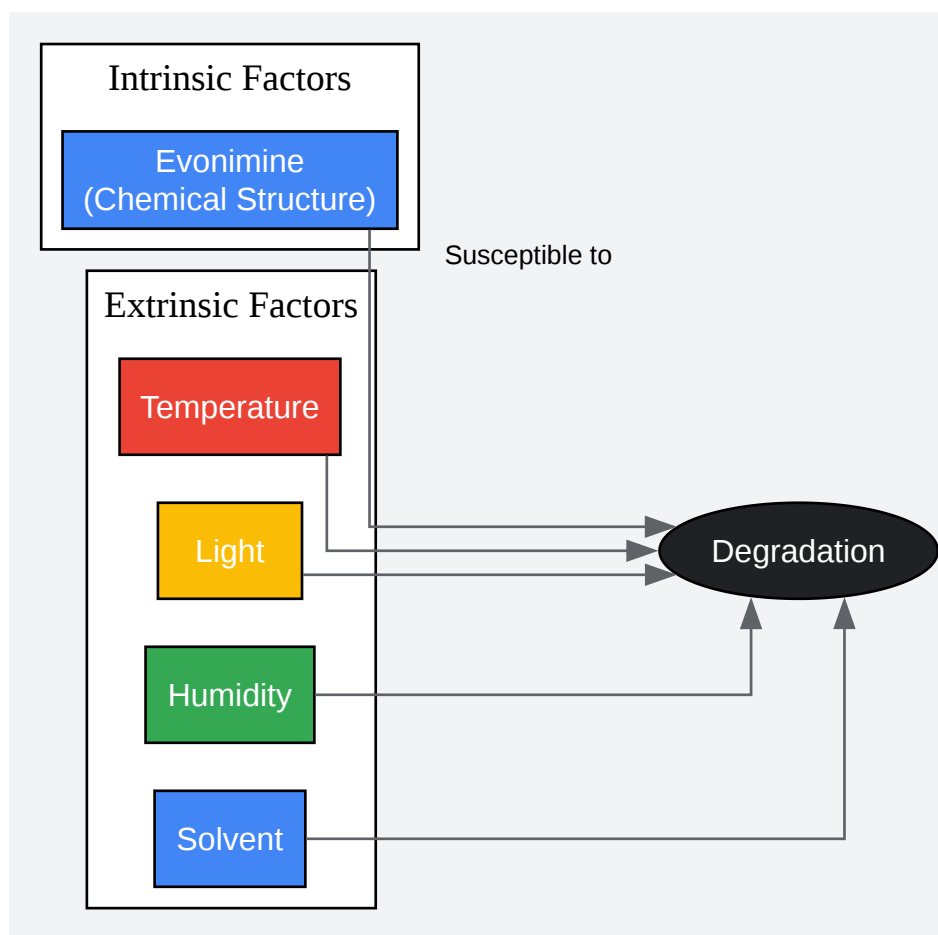
- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.
- Analytical Methods: Utilize a validated stability-indicating HPLC method to assess purity and identify degradation products. Monitor physical attributes such as appearance and solubility.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways.

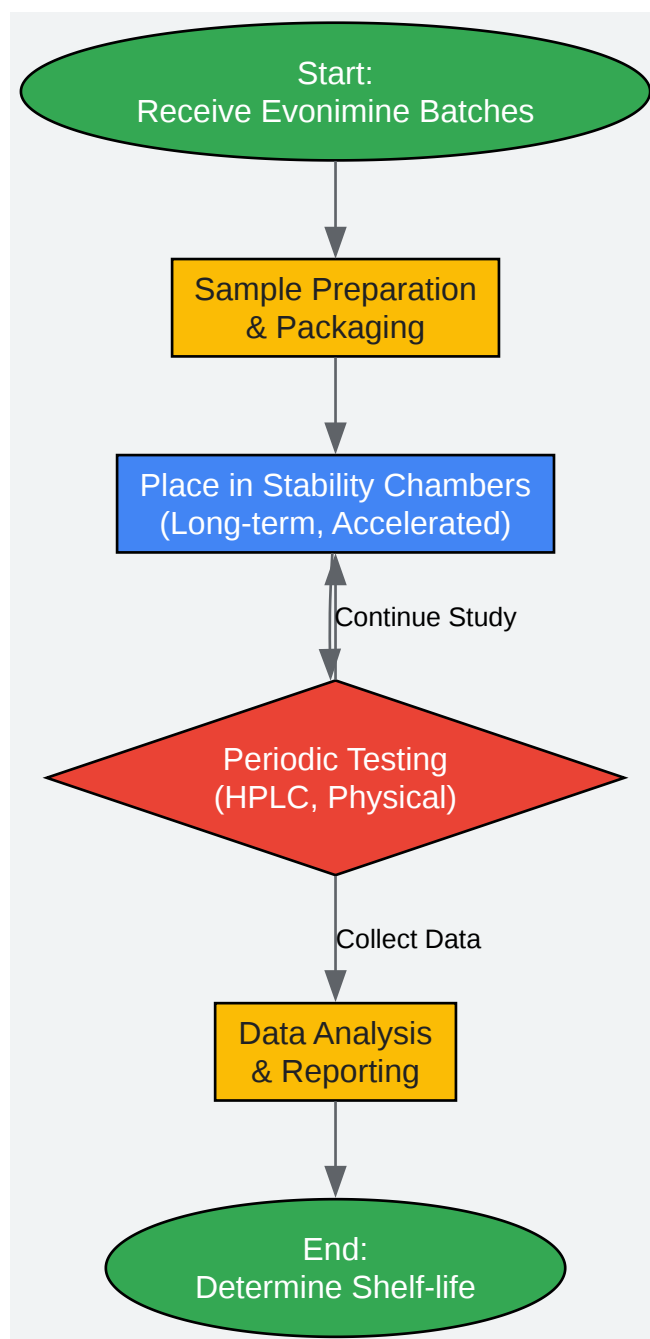
- Stress Conditions: Expose **Evonimine** to the following conditions:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Stress: 80°C for 48 hours.
 - Photolytic Stress: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: Analyze the stressed samples using HPLC-MS/MS to separate and identify the degradation products.

Visualizations



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Caption: Factors influencing **Evonimine** stability.



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Caption: Experimental workflow for **Evonimine** stability testing.

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